molecular formula C28H28N4O B6034806 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane

1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane

Cat. No. B6034806
M. Wt: 436.5 g/mol
InChI Key: LZQNEGUQUIZGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane, also known as DPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of azepane derivatives and has a wide range of applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane involves the inhibition of protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding disrupts the interaction between the target protein and its partner protein, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has been reported to have neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in lab experiments is its high potency and specificity for protein-protein interactions. It has been shown to have a low toxicity and high selectivity for its target proteins. However, one of the limitations of using 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in scientific research. One area of interest is the development of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane could be used as a tool to study the role of protein-protein interactions in the regulation of metabolism, immune function, and cardiovascular function. Further research is needed to explore the full potential of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in these areas.
Conclusion:
In conclusion, 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane is a chemical compound that has a wide range of applications in scientific research. Its high potency and specificity for protein-protein interactions make it a valuable tool for studying the role of these interactions in various biological processes. While there are limitations to its use, such as its limited solubility in aqueous solutions, the potential future directions for 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane research are numerous.

Synthesis Methods

The synthesis of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane involves the reaction of diphenylmethyl chloride with 1-azido-4-(4-methoxyphenyl)butane-2,3-dione, followed by hydrogenation with palladium on carbon. This method has been reported to yield 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane with a purity of over 95%.

Scientific Research Applications

1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has been widely used in scientific research as a tool to study the role of protein-protein interactions in various biological processes. It has been shown to inhibit the interaction between the transcription factor CREB and its coactivator CBP, which is involved in the regulation of gene expression. 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has also been used to study the role of protein-protein interactions in the regulation of ion channels, G protein-coupled receptors, and protein kinases.

properties

IUPAC Name

(1-benzhydryltriazol-4-yl)-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O/c33-28(31-19-10-17-23(18-20-31)22-11-4-1-5-12-22)26-21-32(30-29-26)27(24-13-6-2-7-14-24)25-15-8-3-9-16-25/h1-9,11-16,21,23,27H,10,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQNEGUQUIZGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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